molecular formula C18H20F3N3O3S2 B2396120 N-(2-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide CAS No. 1219914-33-6

N-(2-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide

Cat. No. B2396120
M. Wt: 447.49
InChI Key: JQXWSEKDBGNWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. It also contains a trifluoromethyl group (-CF3), a sulfonyl group (-SO2-), and a piperazine ring, which is a six-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the trifluoromethyl group, the formation of the piperazine ring, and the coupling of these components together. The exact synthesis process would depend on the starting materials and the specific synthetic methods used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene ring, the trifluoromethyl group, the sulfonyl group, and the piperazine ring. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The thiophene ring, for example, might undergo electrophilic aromatic substitution reactions. The trifluoromethyl group might be susceptible to nucleophilic attack, and the piperazine ring might undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group might increase the compound’s lipophilicity, and the presence of the piperazine ring might influence its basicity .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These factors would need to be evaluated through experimental studies .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended to be a drug, for example, future research might focus on optimizing its synthesis, improving its pharmacological properties, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

N-[2-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O3S2/c19-18(20,21)15-1-3-16(4-2-15)29(26,27)24-10-8-23(9-11-24)7-6-22-17(25)14-5-12-28-13-14/h1-5,12-13H,6-11H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXWSEKDBGNWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.